molecular formula C22H23NO5 B2882895 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid CAS No. 1879010-83-9

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid

Cat. No.: B2882895
CAS No.: 1879010-83-9
M. Wt: 381.428
InChI Key: CSGODWZOMIZKFV-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxy carbonyl group attached to a methoxypiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethanol derivative. This derivative is then reacted with methoxypiperidine under controlled conditions to form the desired compound. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the target molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid is employed in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

  • (2S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Uniqueness: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid stands out due to its specific structural features and reactivity

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-22(20(24)25)10-12-23(13-11-22)21(26)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGODWZOMIZKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879010-83-9
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid
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